2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
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Overview
Description
“2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid” is a chemical compound with the CAS Number: 923010-76-8 . It has a molecular weight of 215.3 . The compound is stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid . The InChI code for this compound is 1S/C8H9NO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3,9H2,(H,10,11) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry Applications
Unusual amino acids, including thieno[2,3-c]thiopyran derivatives, serve as fundamental building blocks in modern medicinal chemistry. Their unique structural features offer high degrees of functionality and three-dimensional complexity, making them invaluable for the synthesis of complex molecules, diverse elements for structure-activity relationship (SAR) campaigns, components of peptidomimetic drugs, and as potential drugs themselves (Blaskovich, 2016).
Materials Science and Biochemistry
The nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, demonstrates significant utility in materials science and biochemistry. It acts as an effective β-turn and 310/α-helix inducer in peptides and serves as a robust electron spin resonance probe and fluorescence quencher, showcasing the versatility of amino acid derivatives in advanced material applications (Toniolo, Crisma, & Formaggio, 1998).
Organic Synthesis
In organic synthesis, derivatives of 2-aminothiophene-3-carboxylic acid, closely related to the thieno[2,3-c]thiopyran structure, have been efficiently synthesized using microwave irradiation. This method facilitates the rapid transformation of these derivatives into thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative, highlighting the efficiency of modern synthetic techniques in producing heterocyclic scaffolds (Hesse, Perspicace, & Kirsch, 2007).
Peptide Synthesis
The development of efficient methods for amide bond synthesis between carboxylic acids and amines, catalyzed by bench-stable catalysts like (2-(thiophen-2-ylmethyl)phenyl)boronic acid, marks a significant advance toward peptide synthesis. This technique is applicable to a wide range of substrates, including N-Boc-protected amino acids, with minimal racemization, thus facilitating the synthesis of dipeptides and potentially enabling the creation of complex peptide-based structures (El Dine et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as alpha amino acids and derivatives . These compounds are characterized by having an amino group attached to the carbon atom immediately adjacent to the carboxylate group .
Mode of Action
As an alpha amino acid derivative, it may interact with biological targets in a manner similar to other compounds in this class .
Properties
IUPAC Name |
2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCJPRGCXZYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1C(=C(S2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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